Product packaging for 2-Hydroxyphenyl sulfate(Cat. No.:)

2-Hydroxyphenyl sulfate

Cat. No.: B1261205
M. Wt: 189.17 g/mol
InChI Key: MZPWKJZDOCIALD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Sulfate (B86663) Conjugation in Chemical Biology

Sulfate conjugation is a crucial Phase II biotransformation reaction involved in the metabolism of a wide array of xenobiotics, which are foreign substances to a living organism. libretexts.orgportlandpress.com This process, also known as sulfation, involves the transfer of a sulfonate (SO3) group to a substrate, catalyzed by enzymes called sulfotransferases (SULTs). portlandpress.comnumberanalytics.com The universal sulfate donor for this reaction is 3'-phosphoadenosine-5'-phosphosulfate (PAPS). portlandpress.comnumberanalytics.com

The primary function of sulfation is to increase the water-solubility and polarity of compounds, which facilitates their elimination from the body, typically through urine. libretexts.orgportlandpress.com By converting xenobiotics and endogenous compounds into more hydrophilic sulfate esters, this pathway generally decreases their biological activity and potential toxicity, marking it as a key detoxification mechanism. libretexts.orgportlandpress.comuomus.edu.iq While often working in tandem with other conjugation pathways like glucuronidation, sulfation is considered a low-capacity pathway for xenobiotic conjugation. libretexts.org

The Significance of Phenolic Sulfates in Biological Systems Research

Phenolic sulfates are a class of metabolites formed when phenolic compounds undergo sulfate conjugation. mdpi.com These compounds have garnered significant interest in biological research as they represent the end products of the metabolism of dietary polyphenols, which are abundant in foods like fruits and vegetables. researchgate.netwhiterose.ac.uk After ingestion, complex polyphenols are often broken down by gut microbiota into smaller phenolic molecules, which are then absorbed and conjugated into phenolic sulfates in the body. mdpi.comresearchgate.net

Consequently, phenolic sulfates such as 2-Hydroxyphenyl sulfate are frequently detected in human plasma and urine. whiterose.ac.ukinvivochem.com Their presence and concentration can serve as potential biomarkers for various physiological and dietary states, including the intake of whole grains, coffee, and berries. sigmaaldrich.commedchemexpress.com Research also indicates that phenolic sulfates may modulate various biological functions, including brain health and cardiomyocyte activity. sigmaaldrich.commedchemexpress.com The study of these metabolites is crucial for understanding the bioavailability and ultimate biological effects of dietary phenolics. researchgate.netnih.gov

Definitional Aspects and Chemical Nomenclature of this compound

This compound is an organic chemical compound classified as an aryl sulfate. nih.gov Structurally, it is a derivative of catechol (1,2-benzenediol) where one of the hydroxyl (-OH) groups is substituted with a sulfate group (-OSO3H). nih.gov This makes it a member of the phenols and a xenobiotic metabolite. nih.gov It is functionally related to catechol and is a known human metabolite of this compound. nih.gov

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2-hydroxyphenyl) hydrogen sulfate. nih.gov Its chemical properties are summarized in the table below.

PropertyData
Molecular Formula C₆H₆O₅S
Molecular Weight 190.18 g/mol nih.gov
CAS Number 4918-96-1 sigmaaldrich.com
InChI Key MZPWKJZDOCIALD-UHFFFAOYSA-N sigmaaldrich.comnih.gov
SMILES C1=CC=C(C(=C1)O)OS(=O)(=O)O nih.gov
Form Solid sigmaaldrich.com
Color White sigmaaldrich.com

This table provides key chemical identification and property data for this compound.

This compound is known by several synonyms in scientific literature and chemical databases. The most common of these is Pyrocatechol sulfate, reflecting its origin from pyrocatechol, another name for catechol. sigmaaldrich.comnih.gov The position of the sulfate group is critical, and the "2-" prefix in the name specifies that the sulfate and hydroxyl groups are on adjacent carbons of the benzene (B151609) ring (an ortho configuration). This distinguishes it from its isomers, 3-Hydroxyphenyl sulfate and 4-Hydroxyphenyl sulfate, where the hydroxyl group is in the meta or para position, respectively.

Chemical Synonym
Pyrocatechol sulfate sigmaaldrich.comnih.gov
(2-Hydroxyphenyl)oxidanesulfonic acid sigmaaldrich.comnih.gov
2-hydroxyphenyl hydrogen sulfate sigmaaldrich.comnih.gov
Catechol monosulfate nih.gov
Catechol sulfate nih.gov
1,2-Benzenediol mono(hydrogen sulfate) nih.gov

This table lists common chemical synonyms for this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5O5S- B1261205 2-Hydroxyphenyl sulfate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-hydroxyphenyl) sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O5S/c7-5-3-1-2-4-6(5)11-12(8,9)10/h1-4,7H,(H,8,9,10)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPWKJZDOCIALD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OS(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5O5S-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Synthesis and Enzymatic Formation Pathways

Mammalian Sulfotransferase Systems

In mammals, the sulfonation of phenols and other xenobiotics is a key phase II metabolic reaction. nih.gov This process is mediated by a family of enzymes known as cytosolic sulfotransferases (SULTs). nih.govfrontiersin.org

Cytosolic SULTs are responsible for transferring a sulfonate group to a variety of substrates, including phenols. uef.fi The human genome encodes for several SULTs, which are categorized into different families based on their substrate specificity. nih.govfrontiersin.org Phenol (B47542) sulfotransferases (P-SULTs), a specific subgroup of SULTs, exhibit a high affinity for phenolic compounds. nih.gov SULT1A1 and SULT1A3 are two well-characterized "phenol SULTs" that demonstrate activity towards compounds with phenolic hydroxyl groups. nih.gov While the specific SULTs that catalyze the formation of 2-Hydroxyphenyl sulfate (B86663) are not explicitly detailed in the provided information, it is likely that members of the SULT1A family are involved due to their preference for phenolic substrates.

Table 1: Key Mammalian Cytosolic Sulfotransferases (SULTs) and their Characteristics

SULT FamilyPrimary SubstratesTissue Distribution
SULT1 Phenols, CatecholaminesLiver, Small Intestine, Colon, Kidney, Stomach, Skin uef.fifu-berlin.de
SULT2 Steroids, HydroxysteroidsLiver, Adrenal Glands, Reproductive Tissues frontiersin.org
SULT4 Not fully characterizedBrain frontiersin.org
SULT6 Not fully characterizedTestis frontiersin.org

The universal sulfate donor for all sulfotransferase-mediated reactions is 3′-phosphoadenosine-5′-phosphosulfate (PAPS). nih.govportlandpress.comoup.com The synthesis of PAPS itself is a two-step enzymatic process that utilizes ATP and inorganic sulfate. nih.govtaylorandfrancis.com The availability of PAPS is a rate-limiting factor for sulfonation reactions. taylorandfrancis.com The SULT enzyme catalyzes the transfer of the sulfonate group from PAPS to the hydroxyl group of an acceptor molecule, such as a phenol, resulting in the formation of a sulfate ester and 3′-phosphoadenosine-5′-phosphate (PAP). fu-berlin.de

Microbial Biosynthetic Mechanisms

Microorganisms also possess the capability to synthesize sulfated compounds, including those derived from aromatic phenols. This can occur as part of their metabolic pathways for utilizing organosulfur compounds or as a detoxification mechanism. oup.comresearchgate.net

Bacteria possess sulfotransferases that can be PAPS-dependent or PAPS-independent. oup.comacs.org PAPS-dependent sulfotransferases in bacteria have been identified and are known to be involved in the sulfonation of various metabolites. oup.com A different class of microbial sulfotransferases, known as arylsulfate sulfotransferases (ASSTs), can catalyze the transfer of a sulfuryl group from one phenolic sulfate to another phenol without the need for PAPS. acs.org These enzymes are found in the periplasm of some bacteria and are thought to play a role in extracellular communication and interactions with the host, as they can react with sulfurylated metabolites found in human urine. acs.org Fungi also produce sulfated metabolites, and recent studies have begun to identify and characterize fungal PAPS-dependent sulfotransferases. mdpi.commdpi.com For instance, an Actinomucor elegans consortium was found to synthesize 2-acetamido-4-nitrophenyl sulfate. mdpi.com

Microorganisms can utilize sulfonated aromatic compounds as a source of sulfur for growth. oup.com The degradation of these compounds often involves oxygenase enzymes that cleave the carbon-sulfur bond, releasing sulfite (B76179). oup.comd-nb.info In some cases, the metabolism of complex aromatic compounds can lead to the formation of hydroxylated intermediates which can then be sulfated. For example, the degradation of dibenzothiophene (B1670422) by some bacteria proceeds through the formation of 2-(2-hydroxyphenyl)benzenesulfonate. oup.comethz.ch While the direct synthesis of 2-Hydroxyphenyl sulfate through these pathways is not explicitly stated, the presence of enzymes capable of both hydroxylating and sulfonating aromatic rings suggests a potential route for its formation in the microbial world.

In Vitro Enzymatic Synthesis and Mechanistic Studies

The enzymatic synthesis of sulfated phenolic compounds, including derivatives of hydroxyphenylacetic acid, has been explored using both PAPS-dependent and PAPS-independent sulfotransferases. nih.govnih.gov While the high cost and instability of PAPS make its use in large-scale synthesis challenging, PAPS-independent bacterial aryl sulfotransferases offer a viable alternative. nih.gov For example, aryl sulfotransferase from Desulfitobacterium hafniense has been successfully used for the sulfation of various polyphenols. nih.gov

Studies on the enzymatic sulfation of phenolic acids have shown that the success of the reaction can be influenced by the structure of the substrate. For instance, the enzymatic sulfation of monohydroxyphenolic acids was found to be unsuccessful, possibly due to enzyme inhibition, whereas dihydroxyphenolic acids were successfully sulfated. nih.govnih.gov Mechanistic studies on the hydrolysis of hydroxyphenylacetic acid sulfates by arylsulfatases have indicated that the position of the sulfate group can affect the rate of hydrolysis, with steric hindrance playing a potential role. diva-portal.org

Metabolic Transformations and Enzymatic Hydrolysis

Phase II Metabolic Conjugation Pathways for Phenolic Compounds

Phase II metabolism involves the enzymatic addition of endogenous polar molecules to functional groups of xenobiotics or their phase I metabolites. youtube.com For phenolic compounds, the hydroxyl group serves as a primary site for conjugation. The two major phase II reactions for phenols are sulfation, catalyzed by sulfotransferases (SULTs), and glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). basicmedicalkey.comupol.cz

Sulfation is a high-affinity, low-capacity pathway that involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the phenolic hydroxyl group. nih.gov This reaction is mediated by a superfamily of cytosolic SULT enzymes. In contrast, glucuronidation is generally a low-affinity, high-capacity pathway. nih.gov UGTs, located in the endoplasmic reticulum, catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the phenolic substrate. nih.gov

Both sulfation and glucuronidation significantly increase the hydrophilicity of phenolic compounds, leading to their enhanced excretion in urine or bile. researchgate.net The balance between these two pathways can be influenced by several factors, including the concentration of the phenolic substrate and the availability of the respective cofactors, PAPS and UDPGA. nih.gov At low substrate concentrations, sulfation often predominates due to the higher affinity of SULTs for phenolic substrates, while at higher concentrations, the high-capacity glucuronidation pathway becomes more significant. nih.govclinpgx.org

The table below summarizes the key enzymes and cofactors involved in the phase II metabolism of phenolic compounds.

Conjugation Pathway Enzyme Family Cofactor Cellular Location Characteristics
SulfationSulfotransferases (SULTs)3'-phosphoadenosine-5'-phosphosulfate (PAPS)CytosolHigh affinity, low capacity
GlucuronidationUDP-glucuronosyltransferases (UGTs)UDP-glucuronic acid (UDPGA)Endoplasmic ReticulumLow affinity, high capacity

Arylsulfatase-Mediated Desulfation Processes

The sulfate (B86663) conjugates formed during phase II metabolism can be hydrolyzed back to the parent phenol (B47542) by sulfatase enzymes, a process known as desulfation. This enzymatic hydrolysis can regenerate the biologically active form of a phenolic compound, thereby influencing its local concentration and duration of action. Arylsulfatases are a class of sulfatases that specifically hydrolyze aryl sulfate esters, such as 2-hydroxyphenyl sulfate. nih.gov

In mammals, a number of arylsulfatase isoforms have been identified, each with distinct substrate specificities, tissue distributions, and subcellular localizations. nih.gov These enzymes play crucial roles in various physiological processes, from the breakdown of sulfated glycosaminoglycans to the regulation of steroid hormones. nih.gov While traditionally viewed as lysosomal enzymes, some arylsulfatases have also been found on the cell surface and in the extracellular matrix. nih.govnih.gov

The table below details some of the key mammalian arylsulfatase isoforms.

Isoform Gene Subcellular Location Primary Substrates Tissue Distribution
Arylsulfatase A (ARSA)ARSALysosome, Cell surfaceCerebroside-3-sulfateLiver, Kidney, Nervous system nih.govwikipedia.org
Arylsulfatase B (ARSB)ARSBLysosome, Cell surfaceN-acetylgalactosamine-4-sulfate, Dermatan sulfateLiver, Kidney, Pancreas uniprot.orgwikipedia.org
Steroid Sulfatase (STS) / Arylsulfatase CSTSEndoplasmic ReticulumSteroid sulfates (e.g., DHEAS, estrone sulfate)Placenta, Liver, Skin
Arylsulfatase E (ARSE)ARSEGolgi apparatusUncharacterizedBroad
Arylsulfatase G (ARSG)ARSGLysosomeN-acetylgalactosamine-6-sulfateBroad
Arylsulfatase K (ARSK)ARSKLysosome2-sulfoglucuronateBroad nih.gov

Microorganisms, particularly those residing in the human gut, express a wide array of arylsulfatases. nih.gov These bacterial enzymes can hydrolyze sulfated compounds, including those derived from dietary sources and host metabolism. researchgate.netnih.gov The diversity of microbial arylsulfatases contributes to the metabolic capacity of the gut microbiome and can influence the systemic exposure to phenolic compounds and their metabolites.

For instance, bacteria from the phylum Bacteroidota are known to encode a large number of sulfatases that are crucial for their ability to utilize sulfated glycans as a nutrient source. pnas.org Pseudomonas aeruginosa produces an arylsulfatase that has been extensively studied for its catalytic mechanism and potential applications. d-nb.infoacs.org Other gut bacteria, such as Escherichia coli, also produce arylsulfatases that can metabolize organosulfur compounds. researchgate.net Some microbial arylsulfotransferases can catalyze the transfer of a sulfate group between different phenolic compounds without the need for PAPS. researchgate.netacs.orgnih.gov

The catalytic mechanism of arylsulfatases is highly conserved across different species and isoforms. nih.govoup.com A key feature of these enzymes is the post-translational modification of a specific cysteine or serine residue at the active site into a Cα-formylglycine (FGly) residue. researchgate.netnih.gov This FGly is essential for catalysis.

The proposed mechanism for the hydrolysis of an aryl sulfate ester proceeds as follows:

The aldehyde group of the FGly residue is hydrated to form a gem-diol. nih.govnih.gov

One of the hydroxyl groups of the hydrated FGly acts as a nucleophile, attacking the sulfur atom of the bound aryl sulfate substrate. researchgate.netnih.gov

This attack leads to the formation of a transient pentacovalent sulfur intermediate. nih.gov

The phenolic leaving group is then released, resulting in the formation of a covalent sulfated enzyme intermediate.

Finally, the sulfated enzyme is hydrolyzed by a water molecule, releasing inorganic sulfate and regenerating the hydrated FGly residue for the next catalytic cycle. nih.gov

This reaction is facilitated by a divalent metal cation, typically calcium or magnesium, which helps to stabilize the active site and coordinate the substrate. nih.govuniprot.org

Arylsulfatases exhibit varying degrees of substrate specificity. While they are broadly classified by their ability to hydrolyze aryl sulfates, individual isoforms can show preferences for certain structural features of the phenolic substrate. For example, the arylsulfatase from the snail Helix pomatia shows a preference for metabolites with bi- or tricyclic aromatic scaffolds over monocyclic aromatic phenols. nih.gov

The regioselectivity of sulfation, which is the preferential sulfation of a specific hydroxyl group in a polyhydroxylated phenolic compound, is determined by the specific SULT isoform involved. researchgate.netrsc.org Similarly, the desulfation process can also be regioselective, depending on the arylsulfatase. The shape and electrostatic environment of the enzyme's active site dictate which sulfated isomers can bind and be hydrolyzed. researchgate.net This specificity is crucial in determining the metabolic fate and biological activity of polyphenolic compounds that have multiple potential sites for sulfation.

Interconnections with Broader Metabolic Networks

The sulfation and desulfation of phenolic compounds are not isolated metabolic events but are integrated with other major metabolic networks within the cell. The availability of the PAPS cofactor for sulfation is directly linked to sulfur and energy metabolism. Similarly, the UDPGA required for glucuronidation is derived from glucose metabolism, creating a direct link between carbohydrate and xenobiotic metabolism. researchgate.netnih.gov

Application of Isotopic Labeling in Metabolic Fate Elucidation

Isotopic labeling is a powerful and indispensable technique used to trace the metabolic fate of chemical compounds, including this compound, within a biological system. wikipedia.org This method involves replacing one or more atoms in the molecule of interest with their corresponding isotopes. These isotopes can be stable (non-radioactive), such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), or radioactive, like tritium (³H) and carbon-14 (¹⁴C). wikipedia.orgresearchgate.net The labeled compound is chemically identical to its unlabeled counterpart and follows the same metabolic pathways, but its isotopic signature allows it to be distinguished and tracked. researchgate.net

The elucidation of the metabolic fate of this compound can be approached by labeling either the parent compound that leads to its formation (e.g., phenol or catechol) or the sulfate itself.

Methodology:

Synthesis of Labeled Compound: A labeled version of a precursor like phenol or catechol is synthesized. For instance, ¹³C can be incorporated into the aromatic ring, or hydrogen atoms can be replaced with deuterium. chemrxiv.orgacs.org Alternatively, studies can utilize precursors with labeled sulfur (³⁵S) to track the sulfate moiety specifically.

Administration: The isotopically labeled compound is introduced into a biological system, such as a cell culture, an animal model, or human subjects. researchgate.net

Sample Collection and Analysis: Biological samples (e.g., plasma, urine, bile) are collected over time. Advanced analytical techniques, primarily mass spectrometry (MS) coupled with liquid chromatography (LC-MS), are used to detect and quantify the labeled parent compound and its metabolites. researchgate.net The mass spectrometer can differentiate between the labeled and unlabeled molecules based on their mass-to-charge ratio. Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique, particularly for identifying the exact location of stable isotopes within the metabolite's structure. wikipedia.org

Applications in Tracing this compound:

Pathway Identification: By administering ¹³C-labeled phenol, researchers can track the appearance of labeled catechol and subsequently labeled this compound in plasma and urine. This confirms the metabolic sequence from the parent xenobiotic to its sulfated dihydroxy metabolite.

Quantification and Kinetics: Stable isotope-labeled compounds are frequently used as internal standards in quantitative mass spectrometry. x-chemrx.com By adding a known amount of labeled this compound to a biological sample, the precise concentration of the naturally occurring (unlabeled) metabolite can be determined with high accuracy. This approach is crucial for pharmacokinetic studies, helping to determine the rates of formation, distribution, and elimination of the compound.

Metabolite Discovery: The use of isotopic labeling helps to confidently identify drug-related metabolites in complex biological matrices like blood or urine. The characteristic isotopic pattern of a labeled compound creates a unique "doublet" signal in the mass spectrum (one peak for the labeled molecule and one for the unlabeled), which makes it easier to distinguish metabolites from background noise. unl.edu

Kinetic Isotope Effect: Replacing hydrogen with deuterium can slow down metabolic reactions that involve the cleavage of a carbon-hydrogen bond. This phenomenon, known as the kinetic isotope effect, can be used to investigate reaction mechanisms. princeton.edu While less relevant for the hydrolysis of the sulfate ester bond itself, it can be used to study preceding hydroxylation steps leading to the formation of the catechol precursor. princeton.edu

The table below outlines common isotopes used in metabolic studies and their detection methods.

Isotope Type Common Application Primary Detection Method(s)
Carbon-13 (¹³C)StableTracing carbon backbone, structural elucidationMass Spectrometry (MS), NMR Spectroscopy
Deuterium (²H)StableTracing metabolic pathways, altering reaction rates (KIE), internal standardsMass Spectrometry (MS)
Nitrogen-15 (¹⁵N)StableTracing nitrogen-containing compoundsMass Spectrometry (MS), NMR Spectroscopy
Carbon-14 (¹⁴C)RadioactiveADME studies (Absorption, Distribution, Metabolism, Excretion)Accelerator Mass Spectrometry, Scintillation Counting
Tritium (³H)RadioactiveADME studies, high-sensitivity tracingScintillation Counting, Autoradiography

Advanced Analytical Methodologies for Detection and Characterization

High-Resolution Mass Spectrometry (HRMS) Approaches

High-resolution mass spectrometry is a cornerstone for the analysis of 2-Hydroxyphenyl sulfate (B86663), providing highly sensitive detection and precise mass measurements that are critical for its identification and quantification in complex biological matrices. nih.govtaylorandfrancis.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the selective and sensitive quantification of 2-Hydroxyphenyl sulfate in various biological samples. mdpi.comrsc.orgnih.gov The chromatographic separation, typically achieved using reversed-phase columns, isolates this compound from other matrix components before it enters the mass spectrometer. nih.gov This separation is crucial for minimizing ion suppression and ensuring accurate quantification.

The mass spectrometer, often a triple quadrupole instrument, is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity and sensitivity. hpst.cz In this mode, the first quadrupole selects the precursor ion of this compound (the deprotonated molecule [M-H]⁻ in negative ion mode), which is then fragmented in the collision cell. The third quadrupole is set to monitor a specific, characteristic fragment ion. This precursor-to-product ion transition is unique to the analyte, allowing for its precise quantification even at very low concentrations.

Method validation for LC-MS/MS assays is rigorous, encompassing parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). For phenolic metabolites, including sulfates, validated methods have demonstrated high recovery and precision in matrices like human plasma and urine. nih.gov For instance, detection and quantification limits for similar phenolic compounds can be in the range of nanograms per milliliter (ng/mL). nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Sulfated Phenol (B47542) Analysis

Parameter Typical Condition Purpose
Chromatography
Column C18 Reversed-Phase Separation of the analyte from the sample matrix.
Mobile Phase Gradient of water and acetonitrile with an additive (e.g., formic acid) Elution of the analyte from the column.
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Negative Mode Generation of the deprotonated molecule [M-H]⁻.
Analysis Mode Multiple Reaction Monitoring (MRM) High selectivity and sensitivity for quantification.
Precursor Ion (Q1) m/z corresponding to [this compound - H]⁻ Selection of the parent molecule.

Tandem mass spectrometry (MS/MS) is indispensable for the structural elucidation of this compound. nih.gov By inducing fragmentation of the isolated precursor ion through collision-induced dissociation (CID), a characteristic fragmentation pattern is generated, which serves as a structural fingerprint.

A significant challenge in the MS/MS analysis of sulfated metabolites is the facile loss of the sulfate group (SO₃, 80 Da) upon collisional activation. nih.gov This often results in a dominant neutral loss of 80 Da from the precursor ion, which, while indicative of a sulfate conjugate, can limit the generation of other structurally informative fragments from the core molecule.

To overcome this, advanced MS techniques and derivatization strategies can be employed. High-resolution instruments like quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometers can provide highly accurate mass measurements of both precursor and fragment ions, aiding in the confirmation of elemental compositions. Further stages of fragmentation (MSn) can be performed on the fragment ions to glean more detailed structural information. For instance, after the initial loss of SO₃, the resulting phenoxide ion can be further fragmented to confirm the structure of the underlying phenolic core. Chemical derivatization methods can also be used to protect the sulfate group or to label its original position, leading to more informative fragmentation pathways during MS/MS analysis. nih.gov

Table 2: Common Fragmentation Pathways for this compound in Negative Ion MS/MS

Precursor Ion [M-H]⁻ Key Fragment Ion Description
C₆H₅O₅S⁻ [M-H-SO₃]⁻ Neutral loss of sulfur trioxide, a characteristic fragmentation for sulfate conjugates.

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation of organic molecules, including this compound. iupac.org It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.

One-dimensional (1D) NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural confirmation of this compound. rsc.orgnih.gov

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the aromatic protons will appear as a complex multiplet pattern in the aromatic region of the spectrum. The chemical shifts and coupling constants (J-values) of these protons are diagnostic of the substitution pattern on the benzene (B151609) ring.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The chemical shifts of the carbon atoms in the aromatic ring are influenced by the hydroxyl and sulfate substituents, providing key data for confirming their positions. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups, although for this compound, the focus would be on differentiating the protonated and non-protonated aromatic carbons. uvic.ca

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Nucleus Type of Atom Predicted Chemical Shift (ppm) Information Provided
¹H Aromatic Protons (H-3, H-4, H-5, H-6) 6.5 - 8.0 Confirms the aromatic structure and substitution pattern.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and establishing the complete molecular structure of this compound. wikipedia.org

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal the correlations between adjacent protons on the aromatic ring, helping to trace the connectivity of the proton network. researchgate.netnih.gov

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. sdsu.eduhmdb.cahmdb.ca This allows for the direct assignment of each proton signal to its corresponding carbon signal, confirming the C-H bonds in the aromatic ring. youtube.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is particularly powerful as it shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). sdsu.eduyoutube.comscience.gov This is vital for establishing long-range connectivity. For example, HMBC correlations from the aromatic protons to the carbon atoms bearing the hydroxyl and sulfate groups (C-1 and C-2) would definitively confirm the substitution pattern.

Both NMR and LC-MS are extensively used in metabolomics to analyze complex biological mixtures and identify changes in metabolite profiles. nih.govmdpi.comnih.gov NMR spectroscopy offers a non-destructive and highly quantitative method for analyzing samples with minimal preparation. researchgate.netdntb.gov.ua It can provide a comprehensive snapshot of the most abundant metabolites in a sample. The unique spectral signatures of metabolites like this compound allow for their identification and quantification within complex mixtures such as urine or plasma.

In metabolomics studies, LC-MS provides superior sensitivity, allowing for the detection of a wider range of metabolites, including those at very low concentrations. nih.gov The combination of retention time, accurate mass, and MS/MS fragmentation data provides high confidence in metabolite identification. mdpi.com Profiling studies using LC-MS can reveal the presence and relative abundance of this compound and other related sulfated metabolites, offering insights into metabolic pathways and responses to various stimuli. frontiersin.org

Chromatographic Separation Principles and Applications (e.g., UPLC)

The separation of this compound from complex biological matrices presents a considerable analytical challenge due to its high polarity. Ultra-Performance Liquid Chromatography (UPLC), an advanced form of High-Performance Liquid Chromatography (HPLC), offers superior resolution and sensitivity for this task. The principles of chromatographic separation for this compound and related phenolic sulfates revolve around managing their polar nature to achieve adequate retention and sharp peak shapes on the chromatographic column.

Stationary and Mobile Phase Selection:

The choice of stationary phase is critical for the effective separation of polar analytes like this compound. While traditional reversed-phase columns like C18 can be used, they may not provide sufficient retention for such polar compounds, leading to poor peak shape and co-elution with other polar matrix components. nih.gov Alternative stationary phases are often employed to enhance retention and selectivity. These include:

Phenyl-Hexyl Columns: These columns offer alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the analyte, which can be beneficial for aromatic sulfates. frontiersin.org

Pentafluorophenyl (PFP) Columns: PFP columns provide a unique selectivity for polar and aromatic compounds, including sulfates, through a combination of hydrophobic, aromatic, and dipole-dipole interactions. mdpi.com

Hydrophilic Interaction Chromatography (HILIC): HILIC columns are specifically designed for the retention of highly polar compounds and can be an effective strategy for analyzing sulfated metabolites. nih.gov

The mobile phase composition is equally important and typically consists of an aqueous component and an organic modifier, such as acetonitrile or methanol. The pH of the aqueous phase and the use of buffers, like ammonium formate or ammonium acetate, are crucial for controlling the ionization state of the sulfate and any other ionizable groups on the molecule, thereby influencing retention and peak shape. nih.govmdpi.com Gradient elution, where the proportion of the organic modifier is increased over the course of the analytical run, is commonly used to effectively separate compounds with a range of polarities. frontiersin.orgcopernicus.org

UPLC-MS/MS Applications:

The coupling of UPLC with tandem mass spectrometry (MS/MS) provides a highly sensitive and selective method for the analysis of this compound. copernicus.org This technique allows for the precise quantification of the target analyte even at very low concentrations in complex biological fluids. The mass spectrometer can be operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to specifically detect the parent ion of this compound and its characteristic fragment ions, thereby minimizing interferences from the sample matrix.

A representative UPLC-MS/MS method for the analysis of a similar compound, phenyl sulfate, utilizes a C18 column with a gradient elution of water and acetonitrile, both containing formic acid to aid in ionization. copernicus.org The mass spectrometer is operated in negative electrospray ionization (ESI) mode, which is well-suited for the detection of sulfated compounds.

Table 1: Example UPLC Parameters for Phenyl Sulfate Analysis
ParameterCondition
ColumnReversed-Phase C18
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C

Development and Validation of Reference Standards for Quantitative Analysis

Accurate quantitative analysis of this compound is contingent upon the availability of a well-characterized reference standard. While some sulfated metabolites are commercially available, it is often necessary to synthesize and validate an in-house reference standard, particularly for less common compounds.

Synthesis and Purification:

The synthesis of this compound can be achieved through the sulfation of 2-hydroxyphenol (catechol). nih.gov This typically involves reacting catechol with a sulfating agent, such as sulfur trioxide pyridine complex, in an appropriate solvent. Following the reaction, the product must be purified to remove unreacted starting materials and byproducts. Purification techniques may include column chromatography or recrystallization. nih.govnih.gov

Characterization and Purity Assessment:

Once synthesized and purified, the identity and purity of the this compound reference standard must be rigorously confirmed. A combination of analytical techniques is employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compound by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule. nih.govcopernicus.org

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the accurate mass of the molecule, further confirming its elemental composition. nih.govcopernicus.org

Chromatographic Purity: The purity of the standard is assessed using HPLC or UPLC, typically with a photodiode array (PDA) detector to detect any potential impurities. A purity of >95% is generally required for a quantitative reference standard. nih.gov

Validation of the Reference Standard:

The validated in-house reference standard can then be used to prepare a series of calibrators at known concentrations. These calibrators are analyzed using the developed UPLC-MS/MS method to construct a calibration curve, which is a plot of the instrument response versus the concentration of the analyte. This curve is then used to determine the concentration of this compound in unknown samples. The validation of the quantitative method using this standard involves assessing several key parameters to ensure the reliability of the results.

Table 2: Key Parameters for the Validation of a Quantitative Analytical Method
ParameterDescription
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.
Accuracy The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

By following these rigorous procedures for chromatographic separation and the development and validation of reference standards, researchers can achieve accurate and reliable quantification of this compound, facilitating a deeper understanding of its physiological and pathological significance.

Biological Distribution and Occurrence Studies

Detection in Mammalian Biological Matrices and Fluids

2-Hydroxyphenyl sulfate (B86663), also known as catechol-O-sulfate, has been identified in various mammalian biological matrices, including plasma, urine, and feces. whiterose.ac.ukhmdb.canih.gov Its presence is often linked to the metabolism of dietary polyphenols and other xenobiotics.

Plasma:

Studies have demonstrated the presence of 2-hydroxyphenyl sulfate in human plasma, particularly after the consumption of polyphenol-rich foods like mixed berry purée. whiterose.ac.ukcambridge.org In one such study, catechol-O-sulfate was detected at baseline in several volunteers, and its concentration increased significantly after the intervention, reaching levels of 5-20 μM at 6 hours. whiterose.ac.ukcambridge.org This suggests that it is a common metabolite resulting from the colonic degradation of more complex polyphenols. whiterose.ac.ukcambridge.org The compound N-(2-Hydroxyphenyl)acetamide sulfate has also been detected in plasma. hmdb.cahmdb.ca

Urine:

This compound and its derivatives are excreted in urine. For instance, N-(2-Hydroxyphenyl)acetamide sulfate has been reported in urine samples following the intake of rye-based diets. researchgate.net Additionally, metabolites like 2-(3-hydroxyphenyl)acetamide (B1355161) sulfate have been identified in doping control urine samples. nih.gov The Human Metabolome Database (HMDB) also lists 2-hydroxyphenylacetic acid sulfate as being detected in urine. hmdb.ca Untargeted profiling of pesticide metabolites has led to the identification of methyl-2-(2-hydroxyphenyl)3-methoxyacrylate sulfate in human urine samples. researchgate.net

Feces:

While the primary route of excretion for many sulfated metabolites is urine, they can also be found in feces. The Human Metabolome Database indicates that 2-Hydroxyacetaminophen sulfate has been detected in feces, although not quantified. hmdb.ca The gut microbiome plays a crucial role in the metabolism of various compounds, leading to the formation of metabolites that are subsequently found in fecal samples. plos.orgresearchgate.net

Table 1: Detection of this compound and its Derivatives in Mammalian Biological Matrices

Compound Name Matrix Organism Research Context Reference(s)
This compound (Catechol-O-sulfate) Plasma Human Post-ingestion of mixed berry purée whiterose.ac.ukcambridge.org
N-(2-Hydroxyphenyl)acetamide sulfate Plasma, Urine Human Intake of rye-based diets hmdb.caresearchgate.net
2-(3-hydroxyphenyl)acetamide sulfate Urine Human Doping control nih.gov
2-Hydroxyphenylacetic acid sulfate Urine Human General metabolome analysis hmdb.ca
Methyl-2-(2-hydroxyphenyl)3-methoxyacrylate sulfate Urine Human, Rat Pesticide metabolite profiling researchgate.net
2-Hydroxyacetaminophen sulfate Feces Human General metabolome analysis hmdb.ca

Presence in Microbial Ecosystems and Environmental Samples

The formation and presence of this compound are closely tied to microbial activities, particularly within the gut microbiome, and it has also been detected in various environmental contexts.

Microbial Ecosystems:

The gut microbiota is instrumental in the transformation of dietary polyphenols and other xenobiotics into a wide array of metabolites, including sulfated phenols. diva-portal.orgmdpi.comfrontiersin.org O-sulfated metabolites are considered a signature of the co-metabolism between the human host and its gut microbiome. diva-portal.orgmdpi.com For example, the degradation of benzoxazinoids by microbial activity can lead to the formation of compounds that are subsequently sulfated. researchgate.net Sulfate-reducing bacteria (SRB), which are key components of many anaerobic ecosystems, play a significant role in the sulfur cycle and can influence the formation of sulfated compounds. biorxiv.orgnih.gov These bacteria are found in diverse habitats, including soils, sediments, and wastewater treatment plants. nih.gov

Environmental Samples:

This compound has been identified in environmental samples, often as a product of chemical oxidation processes. For instance, it has been detected during the treatment of organic contaminants with sulfate radicals. nih.gov The compound has been identified in groundwater, where its presence can be linked to the natural cycling of sulfur and the degradation of organic matter. nih.govbiorxiv.org The analysis of environmental samples for sulfated compounds is an area of ongoing research, with various methods being developed for their detection and quantification. tdl.org

Table 2: Occurrence of this compound in Microbial and Environmental Contexts

Context Specific Environment/Process Role/Observation Reference(s)
Microbial Ecosystems Human Gut Microbiome Co-metabolism of dietary polyphenols diva-portal.orgmdpi.comfrontiersin.org
Soil and Sediments Degradation of organic compounds by sulfate-reducing bacteria researchgate.netnih.gov
Environmental Samples Water Treatment Formation during treatment of organic contaminants with sulfate radicals nih.gov
Groundwater Natural occurrence as part of the sulfur cycle nih.govbiorxiv.org

Identification within Metabolome Datasets

This compound and its related compounds are frequently identified in large-scale metabolomics studies, highlighting their relevance in understanding human metabolism and exposure to various dietary and environmental compounds.

Metabolome databases, such as the Human Metabolome Database (HMDB), contain entries for several derivatives of this compound. These include:

2-Hydroxyacetaminophen sulfate (HMDB0062547): Detected in blood and feces. hmdb.ca

2-Hydroxyphenylacetic acid sulfate (HMDB0240441): Detected in urine. hmdb.ca

N-(2-Hydroxyphenyl)acetamide sulfate (HPAA sulfate) (HMDB0240381): Detected in blood and urine. hmdb.cahmdb.ca

2-Hydroxy-N-(2-hydroxyphenyl)acetamide sulfate (HHPAA sulfate): Listed as a benzoxazinoid metabolite. hmdb.ca

These databases serve as crucial resources for the identification and characterization of metabolites in complex biological samples. researchgate.net Untargeted metabolomics approaches, often employing techniques like liquid chromatography-mass spectrometry (LC-MS), have been instrumental in detecting and quantifying a wide range of sulfated and glucuronidated metabolites in human samples, including urine. acs.orgnih.gov These studies often reveal significant inter-individual variability in the production of these phase II metabolites. acs.org The development of comprehensive metabolite libraries and analytical platforms is enhancing the ability to characterize the sulfated metabolome and identify novel biomarkers of dietary intake and xenobiotic exposure. diva-portal.orgmdpi.com

Table 3: this compound and its Derivatives in Metabolome Datasets

Compound Name (HMDB ID) Biological Matrix Database/Study Type Reference(s)
2-Hydroxyacetaminophen sulfate (HMDB0062547) Blood, Feces Human Metabolome Database hmdb.ca
2-Hydroxyphenylacetic acid sulfate (HMDB0240441) Urine Human Metabolome Database hmdb.ca
N-(2-Hydroxyphenyl)acetamide sulfate (HMDB0240381) Blood, Urine Human Metabolome Database hmdb.cahmdb.ca
2-Hydroxy-N-(2-hydroxyphenyl)acetamide sulfate Not specified Human Metabolome Database hmdb.ca
Various sulfated (poly)phenols Urine Untargeted Metabolomics acs.orgnih.gov

Investigating Biochemical and Physiological Functions

Role in Xenobiotic Biotransformation and Detoxification Processes

Sulfation, the process of adding a sulfate (B86663) group to a molecule, is a crucial Phase II biotransformation reaction. nih.govportlandpress.comwiley.com This process is catalyzed by a family of enzymes known as sulfotransferases (SULTs). oup.com The primary role of sulfation in xenobiotic metabolism is to increase the water solubility of foreign compounds, which facilitates their elimination from the body, primarily through urine and bile. portlandpress.comresearchgate.net This conversion generally leads to the detoxification of the parent compound by reducing its biological activity. oup.com

The sulfation of phenolic compounds, such as phenol (B47542), results in the formation of phenyl sulfates, including 2-Hydroxyphenyl sulfate. portlandpress.com This reaction is a key detoxification pathway for such compounds. oup.com While sulfation is predominantly a detoxification mechanism, it can also lead to the bioactivation of certain procarcinogens into reactive electrophiles. oup.comnih.gov The balance between detoxification and bioactivation is influenced by the specific SULT isoenzyme involved and the chemical nature of the substrate. nih.gov

The process of sulfation involves the transfer of a sulfonate group from a universal donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the xenobiotic. portlandpress.com The resulting sulfate ester, such as this compound, is more polar and readily excreted. This metabolic pathway is essential for protecting the body against the potentially harmful effects of various foreign chemicals. researchgate.net

Microbiota-Host Co-Metabolism and Interspecies Interactions

The gut microbiota plays a pivotal role in the metabolism of various dietary compounds, including polyphenols. nih.govresearchgate.net Many polyphenols are not readily absorbed in the small intestine and reach the colon, where they are metabolized by the resident gut bacteria into smaller, more bioavailable phenolic compounds. nih.govwiley.comrsc.org These microbial metabolites can then be absorbed by the host and undergo further Phase II metabolism, including sulfation, in the liver and other tissues. nih.gov

This intricate interplay between the gut microbiota and the host is a prime example of co-metabolism. The gut bacteria transform complex dietary molecules into simpler forms that the host can then process and eliminate. For instance, dietary polyphenols can be broken down by gut bacteria to produce simple phenols, which are subsequently sulfated by the host to form compounds like this compound. nih.govnih.gov

The composition of an individual's gut microbiota can significantly influence the types and quantities of phenolic metabolites produced, leading to inter-individual variations in the metabolic fate of dietary compounds. wiley.comnih.gov This highlights the symbiotic relationship between the host and its microbial inhabitants in processing xenobiotics and dietary components. The metabolic capacity of the gut microbiome is vast, with an enzymatic potential that is estimated to be about 100 times greater than that of the human liver. mdpi.com This extensive metabolic machinery includes enzymes like sulfatases, which can hydrolyze sulfate esters, demonstrating the dynamic nature of these co-metabolic interactions. mdpi.comnih.gov

Regulation of Enzyme Activity and Associated Signaling Pathways by Sulfate Esters

Sulfate esters, including this compound, are not merely inert end-products of detoxification. They can also function as signaling molecules, modulating the activity of various enzymes and influencing cellular signaling pathways. nih.govnih.govpnas.org The addition and removal of sulfate groups, catalyzed by sulfotransferases and sulfatases respectively, provide a mechanism for regulating the biological activity of a wide range of molecules, including hormones and neurotransmitters. researchgate.netnih.gov

Sulfatases are a family of enzymes that cleave sulfate esters, thereby reversing the effects of sulfation. nih.govnih.gov This enzymatic activity is crucial for regulating cellular metabolism and signaling. nih.gov For example, the desulfation of certain molecules can activate them, leading to downstream cellular responses. The balance between sulfotransferase and sulfatase activity, therefore, creates a dynamic system for controlling the levels and activities of various bioactive compounds. researchgate.net

The sulfate group itself can influence the interaction of a molecule with its receptor or enzyme target. pnas.org The negatively charged sulfate moiety can alter the molecule's conformation and binding properties, thereby modulating its biological effect. This regulatory role of sulfation extends to a variety of physiological processes, highlighting the importance of sulfate esters beyond their function in detoxification. nih.gov

Functional Studies in Model Organisms and In Vitro Systems

To elucidate the specific functions of this compound and other related metabolites, researchers utilize various model organisms and in vitro systems. Animal models, such as rats and mice, are instrumental in studying the in vivo metabolism and physiological effects of these compounds. mdpi.com For instance, studies in rats have been used to identify and characterize the metabolites of various xenobiotics, including the formation of sulfated derivatives. mdpi.com

In vitro studies using cell cultures, such as primary hepatocytes, provide a controlled environment to investigate the metabolic pathways and potential toxicity of compounds like this compound. mdpi.com These systems allow for the detailed examination of enzymatic reactions and the identification of specific metabolites formed. mdpi.com For example, in vitro experiments have been crucial in demonstrating the conversion of parent compounds to their sulfated forms. mdpi.com

Furthermore, in vitro assays are employed to assess the biological activities of these metabolites, such as their potential to modulate enzyme activity or interact with cellular receptors. nih.gov The use of hydrogels in some in vitro drug release studies allows for the controlled delivery of compounds to better understand their behavior in a biological system. nih.gov By combining in silico, in vitro, and in vivo approaches, scientists can build a comprehensive picture of the biochemical and physiological roles of this compound. researchgate.net

Advanced Computational Chemistry and Structural Biology Investigations

Molecular Modeling and Dynamics Simulation Approaches

Molecular dynamics (MD) simulations are instrumental in understanding the dynamic behavior of molecules like 2-Hydroxyphenyl sulfate (B86663) in various environments. These simulations model the movement of atoms and molecules over time, providing a detailed view of conformational changes, solvent interactions, and binding events.

While specific MD studies on 2-Hydroxyphenyl sulfate are not extensively documented in public literature, the methodologies are well-established through research on structurally related compounds. For instance, MD simulations have been employed to study the aggregation process of molecules like 2-(2′-hydroxyphenyl)benzimidazole (HPBI), revealing how electrostatic interactions, van der Waals forces, and hydrogen bonding contribute to aggregate formation. researchgate.net Such approaches could elucidate the self-association potential of this compound or its interaction with biological membranes.

Furthermore, MD simulations are crucial for studying ligand-receptor interactions over time. Studies on other complex ligands have used simulations lasting hundreds of nanoseconds to observe the dynamic stability of binding poses and the persistence of key interactions, such as hydrogen bonds and electrostatic contacts, within an enzyme's active site. nih.gov For example, simulations of N-(2-hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-carboxamide (D2AAK4) with aminergic GPCRs have shown that specific contacts are maintained for over 80-100% of the simulation time, confirming a stable binding mode. nih.gov

Ab initio molecular dynamics (AIMD) simulations, which use quantum mechanics to calculate forces on-the-fly, provide an even higher level of accuracy. AIMD has been used to benchmark force fields for sulfated glycosaminoglycans (GAGs) by studying their interaction with ions like Ca2+. nih.gov These simulations accurately predict that the preferred binding mode is solvent-shared pairing, a level of detail crucial for understanding the electrostatic interactions of sulfated molecules like this compound in a biological milieu. nih.gov

Quantum Chemical Calculations (e.g., DFT, TDDFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are essential for probing the electronic structure, stability, and reactivity of this compound. These methods model the distribution of electrons within a molecule, which governs its chemical properties.

DFT is widely used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.net The energy gap between HOMO and LUMO (ΔE_gap) is a key indicator of chemical reactivity and kinetic stability; a larger gap generally implies lower reactivity. mdpi.com For related hydroxyphenyl compounds, DFT calculations have been used to explore conformational possibilities and predict their relative stabilities. researchgate.net

TD-DFT is employed to study the behavior of molecules in their electronic excited states, which is critical for understanding photochemical processes. nih.gov A significant body of research exists on the application of TD-DFT to 2-(2'-hydroxyphenyl)-benzothiazole (HBT) and related molecules that exhibit Excited-State Intramolecular Proton Transfer (ESIPT). frontiersin.orgresearchgate.netmdpi.com These studies analyze the potential energy surfaces of the excited state to understand the mechanism and barriers for proton transfer, a process driven by the rearrangement of electronic density upon photoexcitation. nih.govresearchgate.net Although this compound itself is not a classic ESIPT compound, these studies on the hydroxyphenyl moiety demonstrate the power of TD-DFT to elucidate complex reaction mechanisms. mdpi.comacs.org

The following table summarizes findings from representative quantum chemical studies on related hydroxyphenyl compounds, illustrating the types of insights that can be gained for this compound.

CompoundMethodKey FindingsReference
2-(2-Hydroxyphenyl)benzothiazole (HBT) derivativesDFT/TD-DFTInvestigated the sensing mechanism for fluoride (B91410) ions, attributing fluorescence changes to the ESIPT process. Calculated a low reaction potential barrier (13.94 kcal/mol). mdpi.com
2-(2'-hydroxyphenyl)benzimidazole (HBI) derivativesTD-DFT (TD-PBE0)Mapped potential energy surfaces of the excited state to rationalize ESIPT and intramolecular charge-transfer (ICT) processes. nih.gov
2-(2-Hydroxyphenyl)-BenzothiazoleDFT/TD-DFT (B3LYP/6-31+G(d))Calculated HOMO-LUMO energy gaps to explain the red-shifted emissions of boron-complexed derivatives. frontiersin.org
2-(2'-hydroxyphenyl)- 4-chloromethylthiazole derivativesDFT/TD-DFTShowed that stronger ring aromaticity leads to a stronger intramolecular hydrogen bond, facilitating the ESIPT process. The HOMO-LUMO gap correlated with the Stokes shift. researchgate.net

Structural Elucidation of Related Enzymes via X-ray Crystallography and Cryo-EM

The metabolism of this compound is carried out by sulfatases, enzymes that catalyze the hydrolysis of sulfate esters. Understanding the three-dimensional structure of these enzymes is paramount for deciphering their mechanism and specificity. X-ray crystallography and, more recently, cryogenic electron microscopy (cryo-EM) are the primary techniques for determining these high-resolution structures.

Human arylsulfatase A (ASA) is a prototypical sulfatase that has been extensively studied. virginia.edu Its crystal structure reveals a homooctameric assembly at the acidic pH found in lysosomes, where it is active. nih.govacs.org The monomer adopts a mixed α/β fold. virginia.edu The active site is a positively charged pocket containing a unique, post-translationally modified residue: Cα-formylglycine (FGly). nih.govacs.org This FGly residue is essential for catalysis; its aldehyde group becomes hydrated in the active site, and one of the resulting gem-hydroxyl groups attacks the sulfate ester of the substrate. nih.gov

X-ray crystallography has provided detailed snapshots of the ASA active site, showing how key residues like Lys-123, Ser-150, His-229, and Lys-302 coordinate the sulfate group of the substrate, positioning it for hydrolysis. virginia.edu The structural basis for a novel ester hydrolysis mechanism involving a covalent intermediate has been proposed based on these structures. nih.gov

Cryo-EM has emerged as a powerful alternative to crystallography, especially for large complexes or proteins that are difficult to crystallize. It allows for the study of biomolecules in their near-native aqueous environment. nih.gov While specific cryo-EM structures for arylsulfatases acting on this compound are not prominent, the technique has been successfully applied to other complex enzyme systems, including the formylglycine-generating enzyme (FGE), which is itself required to activate sulfatases. nih.govresearchgate.net Structural studies of various carbohydrate sulfatases from gut microbiota have also been determined, revealing how different subfamilies achieve specificity for diverse sulfated glycans. nih.gov

The table below lists Protein Data Bank (PDB) identifiers for relevant sulfatase structures.

EnzymeOrganismPDB IDMethodResolution (Å)Reference
Arylsulfatase A (ASA)Homo sapiens1AUKX-ray Diffraction2.10 virginia.edunih.gov
Arylsulfatase A (ASA)Homo sapiens2HI8X-ray Diffraction2.50 wikipedia.org
Arylsulfatase B (ARSB)Homo sapiens1FSUX-ray Diffraction2.30 wikipedia.org
Bacteroides thetaiotaomicron Sulfatase (BT1624)Bacteroides thetaiotaomicron5M0DX-ray Diffraction1.60 nih.gov

Ligand-Enzyme Interaction Analysis and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme's active site. This method is crucial for understanding the molecular basis of substrate recognition and for designing enzyme inhibitors.

Docking studies have been particularly insightful for steroid sulfatase (STS), an enzyme involved in the biosynthesis of steroid hormones. A series of 2-(hydroxyphenyl)indole sulfates were identified as early STS inhibitors. rsc.orgoup.comoup.com Docking simulations of these and other inhibitors into the STS active site have helped to rationalize their activity. rsc.org These studies predict how the inhibitor orients itself within the binding pocket to interact with key residues and the essential formylglycine catalyst. For example, studies on coumarin-based inhibitors predicted binding energies and showed that they dock in a manner similar to known sulfamate-based inhibitors. rsc.org

The analysis of ligand-enzyme interactions extends beyond simple docking to include more dynamic approaches. For instance, a study on galectin-3 demonstrated how the binding of different substituted ligands could induce a conformational change in a surface-exposed arginine residue (R144). rsc.org Specifically, fluorinated benzamido substituents on a galactoside ligand triggered a shift in the arginine side chain, enabling a favorable electrostatic interaction with a 2-O-sulfate group on the ligand. rsc.org This highlights that ligand binding is not a simple lock-and-key event but a dynamic process of mutual adaptation between the ligand and the enzyme.

These computational studies provide a detailed picture of the forces governing binding, including hydrogen bonds, electrostatic interactions, and hydrophobic contacts. nih.govmdpi.com

The following table summarizes results from selected docking and interaction studies on related systems.

Ligand ClassTarget EnzymeKey Findings from Docking/Interaction AnalysisReference
Phosphate tricyclic coumarin (B35378) derivativesSteroid Sulfatase (STS)Predicted binding energies ranged from -4.3 to -4.9 kcal/mol. The designed inhibitors docked in a manner similar to the reference sulfamate-based inhibitor. rsc.org
Donepezil-hydroxyphenylbenzimidazole hybridsAcetylcholinesterase (AChE)Simulations showed a dual binding mode, with the N-benzylpiperidine moiety interacting with the catalytic anionic site (CAS) and the hydroxyphenylbenzimidazole moiety binding to the peripheral active site (PAS). uniba.it
N-(2-hydroxyphenyl)-... (D2AAK4)Dopamine and Serotonin ReceptorsMD simulations confirmed a stable electrostatic interaction between the ligand and a conserved aspartate residue (Asp 3.32) in the receptors. nih.gov
3-Benzamido-2-O-sulfo-galactosidesGalectin-3Ligand substituents tuned the conformation of Arg144, controlling the formation of a key sulfate-arginine electrostatic interaction. rsc.org

Environmental Dynamics and Microbial Bioremediation Potential

Environmental Occurrence and Environmental Fate

2-Hydroxyphenyl sulfate (B86663), an organosulfate compound, can be introduced into the environment through various pathways. Organosulfur compounds are naturally present in fossil fuels and are also components of some industrial and agricultural chemicals. cdnsciencepub.comoup.com Their release into the environment can occur through industrial wastewater discharges, accidental spills of petroleum products, and the use of certain pesticides. oup.comacs.orgmdpi.com For instance, phenolic compounds, which are structurally related to 2-hydroxyphenyl sulfate, are known constituents of wastewater from petroleum refineries, coking plants, and the manufacturing of chemicals like pharmaceuticals and dyes. tandfonline.com

Once in the environment, the fate of this compound is governed by a combination of physical, chemical, and biological processes. Its water solubility, influenced by the sulfate group, suggests a potential for transport in aquatic systems. nih.gov The addition of a sulfate group to an organic compound can increase its mobility by decreasing its tendency to adsorb to soil and sediment particles. nih.gov

The environmental persistence of this compound is largely determined by its susceptibility to degradation. Photodegradation, or the breakdown of the compound by light, can be a significant removal mechanism for some organic pollutants in surface waters and the atmosphere. pjoes.com However, the primary mechanism for the breakdown of many organic compounds in the environment is microbial degradation. mdpi.compjoes.com The presence of a sulfate group can influence the biodegradability of the parent compound. While some organosulfates are readily degraded, others can be more persistent. oup.com

The table below summarizes key physicochemical properties that influence the environmental fate of organic compounds, which would be relevant for a comprehensive assessment of this compound.

PropertyDescriptionEnvironmental Relevance
Vapor Pressure The pressure at which a liquid is in equilibrium with its vapor at a specific temperature.Determines the likelihood of a compound to volatilize into the atmosphere. herts.ac.uk
Water Solubility The maximum amount of a substance that can dissolve in a given amount of water.Influences the transport and distribution of a compound in aquatic environments.
Log P (Octanol-Water Partition Coefficient) The ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase of a two-phase system at equilibrium.Indicates the tendency of a compound to bioaccumulate in fatty tissues of organisms. herts.ac.uk
Soil Adsorption Coefficient (Koc) A measure of the tendency of a chemical to be adsorbed by soil and sediment.Affects the mobility of a compound in soil and its potential to leach into groundwater.
Half-life (DT50) in Soil, Water, and Air The time required for the concentration of a compound to decrease by half under specified conditions.Indicates the persistence of a compound in different environmental compartments. herts.ac.uk

Microbial Degradation of Organosulfur Compounds in Various Ecosystems

Microorganisms play a crucial role in the biogeochemical cycling of sulfur and the degradation of organosulfur compounds in diverse ecosystems. nih.govtandfonline.com Bacteria, in particular, have evolved sophisticated enzymatic machinery to utilize these compounds as sources of carbon, sulfur, or energy. tandfonline.comresearchgate.net The ability of microbial communities to degrade organosulfur compounds is influenced by environmental factors such as the availability of other carbon sources, oxygen levels, pH, and temperature. cdnsciencepub.compjoes.comnih.gov

In aerobic environments, the microbial degradation of aromatic sulfur compounds often proceeds through specific pathways. One of the most studied is the "4S" pathway for the degradation of dibenzothiophene (B1670422) (DBT), a model organosulfur compound found in crude oil. tandfonline.commdpi.com This pathway involves the specific cleavage of the carbon-sulfur (C-S) bond without breaking the carbon skeleton of the molecule. tandfonline.com The key enzymes in this pathway are monooxygenases and a desulfinase. mdpi.comfrontiersin.org The process typically involves the sequential oxidation of the sulfur atom, followed by the hydrolytic cleavage of the C-S bond, releasing the sulfur as sulfite (B76179) or sulfate. mdpi.comnih.gov

The degradation of organosulfur compounds is not limited to aerobic bacteria. Under anaerobic conditions, such as in sediments and some subsurface environments, sulfate-reducing bacteria can play a significant role in the breakdown of these compounds. pjoes.comresearchgate.net These bacteria use sulfate as an electron acceptor for respiration, and some have been shown to degrade aromatic compounds. pjoes.comresearchgate.net

The table below provides examples of microbial genera known to be involved in the degradation of organosulfur compounds.

Microbial GenusType of OrganismKey Degradation CapabilitiesRelevant Ecosystems
RhodococcusBacteriumDegrades a range of organosulfur compounds, including dibenzothiophene (DBT), via the 4S pathway. tandfonline.commdpi.comSoil, aquatic environments, oil-contaminated sites.
GordoniaBacteriumCapable of desulfurizing both aliphatic and aromatic organosulfur compounds. researchgate.netmdpi.comOil-contaminated soils and industrial wastewater. researchgate.net
PseudomonasBacteriumSome species can degrade dibenzothiophene. researchgate.netSoil, water, and sediments.
SphingomonasBacteriumCan cometabolically degrade dibenzofuran (B1670420) and dibenzothiophene. nih.govPetroleum-contaminated soil. nih.gov
BacillusBacteriumSome strains possess enzymes with high desulfurizing potential. mdpi.comDiverse environments.
AspergillusFungusSome species, like Aspergillus awamori, can degrade phenolic compounds. tandfonline.comSoil and wastewater. tandfonline.com

Research into Biodesulfurization and Bioremediation Applications

The microbial degradation of organosulfur compounds is the foundation for biodesulfurization (BDS), a biotechnological process aimed at removing sulfur from fossil fuels and contaminated environments. mdpi.comkdpublications.in BDS is considered a more environmentally friendly and potentially cost-effective alternative to conventional hydrodesulfurization (HDS), which requires high temperatures, high pressures, and expensive catalysts. mdpi.comresearchgate.net

Research in biodesulfurization has largely focused on the 4S pathway for the degradation of dibenzothiophene (DBT) and its derivatives, which are major sulfur-containing compounds in crude oil. tandfonline.comfrontiersin.org The enzymes of the 4S pathway, particularly DszA, DszB, and DszC, have been extensively studied. mdpi.com The genes encoding these enzymes, the dsz operon, have been identified in several bacterial strains, including Rhodococcus erythropolis IGTS8. mdpi.comresearchgate.net

One of the key products of the 4S pathway is 2-hydroxybiphenyl (2-HBP), which is formed from the desulfurization of DBT. mdpi.comfrontiersin.org The final step in this pathway is the conversion of 2-(2'-hydroxyphenyl) benzene (B151609) sulfinate (HPBS) to 2-HBP and sulfite, catalyzed by the enzyme DszB. researchgate.netuniprot.org

Current research efforts in biodesulfurization are aimed at improving the efficiency of the process. This includes:

Metabolic Engineering: Modifying the metabolic pathways of desulfurizing microorganisms to enhance their activity and overcome limitations such as feedback inhibition by end products like 2-HBP. mdpi.comfrontiersin.org

Enzyme Evolution: Engineering the desulfurization enzymes to have higher catalytic activity, broader substrate specificity, and greater stability.

Bioreactor Design: Developing efficient bioreactor systems for large-scale application of biodesulfurization. nih.gov

Bioremediation, which utilizes microorganisms to clean up contaminated sites, is another important application of microbial degradation of organosulfur compounds. mdpi.comresearchgate.netnih.gov This approach can be applied in situ (at the contaminated site) or ex situ (where the contaminated material is moved to another location for treatment). kdpublications.in Bioaugmentation, the addition of specific microorganisms with desired degradation capabilities to a contaminated site, and biostimulation, the modification of the environment to stimulate the activity of indigenous microorganisms, are common bioremediation strategies. kdpublications.innih.gov

The table below outlines key research findings related to the biodesulfurization of dibenzothiophene (DBT).

Research FocusKey Findings
Metabolic Pathway The 4S pathway specifically cleaves the C-S bond in DBT, producing 2-hydroxybiphenyl (2-HBP) and sulfate. mdpi.comfrontiersin.org This pathway is catalyzed by the DszA, DszB, and DszC enzymes. mdpi.com
Key Enzymes DszC (monooxygenase) oxidizes DBT to DBT-sulfone. DszA (monooxygenase) converts DBT-sulfone to 2-(2'-hydroxyphenyl) benzene sulfinate (HPBS). DszB (desulfinase) converts HPBS to 2-HBP and sulfite. mdpi.comresearchgate.net
Genetic Basis The enzymes of the 4S pathway are encoded by the dszABC operon. mdpi.com
Limiting Factors The efficiency of the 4S pathway can be limited by feedback inhibition of the Dsz enzymes by the end product, 2-HBP. frontiersin.orgresearchgate.net
Bioremediation Potential Bacteria utilizing the 4S pathway are promising candidates for the bioremediation of environments contaminated with polyaromatic hydrocarbons. mdpi.com

Future Research Perspectives and Emerging Methodologies

Systems Biology Integration for Comprehensive Sulfate (B86663) Metabolism Understanding

Systems biology offers a powerful framework for understanding the intricate network of sulfate metabolism. asm.org This approach moves away from a reductionist view, which examines individual biochemical reactions in isolation, toward a holistic perspective that integrates multiple layers of biological information to model and predict the behavior of an entire system. asm.org For sulfated compounds like 2-Hydroxyphenyl sulfate, this means mapping the complex interplay between the host and its gut microbiota, dietary precursor availability, and the enzymatic machinery responsible for sulfation and desulfation.

A key focus of systems biology is the construction of metabolic networks. asm.org These networks are computational models that represent the biochemical pathways involved in the synthesis, transformation, and degradation of metabolites. By integrating experimental data, these models can simulate metabolic fluxes and predict how the system will respond to various perturbations, such as changes in diet or exposure to xenobiotics. For instance, understanding the broader sulfur cycle, including the assimilation of inorganic sulfate by bacteria and its subsequent incorporation into various organic molecules, is fundamental. oup.com Bacteria, in particular, have sophisticated responses to sulfate limitation, activating specific pathways to mobilize alternative sulfur sources. oup.com

Future research will likely focus on developing more comprehensive models of sulfate metabolism that explicitly include this compound and related phenylsulfates. hmdb.cahmdb.ca These models will help elucidate its origin—whether from endogenous processes, microbial metabolism of dietary polyphenols, or xenobiotic transformation—and its ultimate fate in the body. By integrating data on enzyme kinetics, gene expression, and metabolite concentrations, systems biology can provide a dynamic view of how this compound levels are regulated and how they, in turn, influence other parts of the metabolic network.

Development of Innovative Analytical Tools for Trace Metabolite Detection

Advancements in analytical chemistry are critical for pushing the boundaries of sulfate research. Many sulfated metabolites, including this compound, are present at very low concentrations in complex biological matrices like plasma and urine, making their detection and quantification challenging.

Liquid chromatography coupled to mass spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is the cornerstone technique for analyzing these compounds due to its high sensitivity and selectivity. nih.gov The evolution from high-performance liquid chromatography (HPLC) to ultra-high-performance liquid chromatography (UHPLC) has enabled faster analyses and higher resolution by using columns with smaller particles. nih.gov

Future developments will likely focus on several key areas:

Increased Sensitivity: Improving the limits of detection (LOD) and quantification (LOQ) to measure ever-smaller quantities of trace metabolites. This is crucial for studying subtle metabolic changes and for analyzing samples with limited volume. nih.govnih.gov

High-Throughput Methods: Developing faster and more automated analytical platforms to process the large numbers of samples required for large-scale population studies and multi-omics research. nih.gov

Standardization and Synthesis: A significant bottleneck in metabolomics is the lack of commercially available analytical standards for many metabolites. nih.gov Future efforts will involve the chemical and chemoenzymatic synthesis of a broader range of sulfated standards, such as hydroxyphenyl-γ-valerolactone sulfates, to ensure accurate identification and quantification. nih.govmdpi.com

High-Resolution Mass Spectrometry (HRMS): The use of HRMS is becoming more common. It provides highly accurate mass measurements, which aids in the confident identification of unknown compounds and the elucidation of their chemical formulas, a critical step in non-targeted metabolomics studies. researchgate.net

These advanced analytical tools will not only improve the accuracy of this compound measurement but also enable the discovery of novel sulfated metabolites, expanding our knowledge of the "sulfatome" and its role in health and disease. researchgate.net

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for characterizing 2-hydroxyphenyl sulfate and its structural isomers?

  • Methodological Answer : Use LC-HRMS/MS paired with 1^1H-NMR to differentiate isomers. For example, 2-(2-hydroxyphenyl)acetamide sulfate (M1) and its meta-isomer (M2) exhibit distinct fragmentation patterns in HRMS and chemical shifts in NMR spectra. LC retention times and isotopic labeling can further resolve ambiguities. Cross-validate results with synthetic reference standards to confirm structural assignments .

Q. How can researchers ensure accurate synthesis of this compound derivatives?

  • Methodological Answer : Employ stepwise synthesis protocols with rigorous purity checks. For instance, a common error involves using incorrect starting materials (e.g., 3-hydroxyphenyl derivatives instead of 2-hydroxyphenyl precursors), leading to meta-isomer contamination. Post-synthesis, use HPLC purification and validate outcomes via HRMS to confirm molecular weights and fragmentation profiles .

Q. What statistical approaches are suitable for interpreting urinary excretion data involving this compound metabolites?

  • Methodological Answer : Apply Firth’s multivariate binary logistic regression to analyze concentration-time profiles, especially for non-linear pharmacokinetics. Report median urinary concentrations (e.g., pre- and post-administration) with interquartile ranges (IQR) and confidence intervals (CI) to account for biological variability. Include limits of quantification (LOQ) in datasets to handle low-abundance metabolites .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural assignments of this compound derivatives across studies?

  • Methodological Answer : Perform retrospective meta-analysis of prior datasets. For example, a 2015 study misidentified M1 as a meta-isomer due to flawed reference material. Re-evaluate raw HRMS and NMR data using modern computational tools (e.g., molecular networking) to correct assignments. Cross-reference findings with synthetic standards and isomer-specific spectral libraries .

Q. What strategies mitigate errors in photophysical property measurements for 2-hydroxyphenyl benzimidazole derivatives?

  • Methodological Answer : Standardize solvent systems and excitation parameters. Use quinine sulfate in 0.05 M H2_2SO4_4 as a reference for quantum yield calculations. Measure Stokes shifts and molar extinction coefficients (ε\varepsilon) in triplicate to account for instrument drift. Report absorption/emission wavelengths (λabs\lambda_{\text{abs}}, λem\lambda_{\text{em}}) with instrument calibration certificates .

Q. How should researchers design studies to address gaps in the metabolic pathways of this compound conjugates?

  • Methodological Answer : Combine isotopic tracer techniques with untargeted metabolomics . For instance, administer 13^{13}C-labeled precursors in vivo and track sulfate conjugation pathways via high-resolution mass spectrometry. Use pathway enrichment tools (e.g., Mummichog) to map novel metabolites and validate findings using knockout models or enzyme inhibition assays .

Q. What frameworks ensure reproducibility in synthesizing and analyzing this compound derivatives?

  • Methodological Answer : Adopt ICH Q2(R1) guidelines for method validation. Document synthesis protocols with explicit details on reaction conditions (temperature, pH), purification steps, and quality controls (e.g., melting points, chiral purity). Share raw spectral data in open-access repositories and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Data Reporting and Interpretation

Q. How should researchers present contradictory findings in this compound studies?

  • Methodological Answer : Use transparent error propagation models and disclose analytical limitations. For example, if isomer identification conflicts arise, report both hypothesized structures with supporting evidence (e.g., HRMS/MS fragment ions, NMR coupling constants). Apply Bayesian statistics to assign confidence scores to competing hypotheses .

Q. What are best practices for synthesizing literature on this compound’s environmental or toxicological impacts?

  • Methodological Answer : Conduct systematic reviews using PRISMA guidelines. Categorize studies by endpoints (e.g., biodegradation, bioaccumulation) and critically appraise methodologies. Highlight gaps such as limited chronic toxicity data and propose targeted in vitro assays (e.g., Ames test for mutagenicity) to address them .

Tables for Key Data

Property 2-(2-Hydroxyphenyl)acetamide Sulfate (M1) Meta-Isomer (M2)
HRMS [M-H]^-230.0214230.0214
1^1H-NMR δ (ppm)6.82 (d, J=8.1 Hz), 7.45 (m)6.95 (s), 7.30 (d)
Urinary Concentration (µg/mL)1.2 (IQR: 0.8–1.6)0.4 (IQR: 0.2–0.7)
Reference

Key Recommendations

  • For Structural Elucidation : Prioritize orthogonal analytical methods (HRMS + NMR) over single-technique workflows.
  • For Data Contradictions : Replicate studies using updated reference materials and publish negative results to avoid publication bias.
  • For Reproducibility : Adhere to community standards (e.g., USP guidelines for reagent preparation) and disclose all deviations from protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxyphenyl sulfate
Reactant of Route 2
2-Hydroxyphenyl sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.